

An In-depth Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahexylammonium*

Cat. No.: *B1222370*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **tetrahexylammonium bromide** (THABr), a versatile quaternary ammonium salt. The information is compiled to assist in its application in research, particularly in organic synthesis, formulation science, and drug delivery.

Core Physicochemical Properties

Tetrahexylammonium bromide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four hexyl chains, with bromide as the counter-ion. This structure gives it amphiphilic properties, making it useful as a phase-transfer catalyst and a surfactant.^{[1][2]} It typically appears as a white to off-white or pale yellow crystalline powder and is known to be hygroscopic.^[3]

General and Physical Properties

A summary of the key identification and physical properties of **tetrahexylammonium** bromide is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	<chem>C24H52BrN</chem>	[4][5]
Molecular Weight	434.58 g/mol	[5][6]
CAS Number	4328-13-6	[4][5]
Appearance	White to off-white/pale yellow crystalline powder	[2]
Melting Point	97-101 °C	
Hygroscopicity	Hygroscopic	[3]

Solubility

Tetrahexylammonium bromide's solubility is dictated by its structure, which features a polar cationic head and four long, nonpolar alkyl chains. It is generally described as soluble in organic solvents like methanol and less soluble in water due to its significant hydrophobic character.[1][6] One safety data sheet describes it as "miscible" with water, which may indicate its ability to form solutions or colloidal dispersions.[3] Precise quantitative solubility data in various solvents is not readily available in the reviewed literature.

Surfactant Properties

As a cationic surfactant, **tetrahexylammonium bromide** has the ability to form micelles in solution. However, a specific Critical Micelle Concentration (CMC) value for **tetrahexylammonium bromide** is not available in the surveyed literature. The CMC is a critical parameter that can be determined experimentally using various methods as detailed in the protocols section of this guide.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tetrahexylammonium bromide**. While detailed spectral analyses are best performed with dedicated instrumentation, a summary of available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectra for **tetrahexylammonium** bromide are available in spectral databases.[4][7] These spectra are consistent with the structure of a **tetrahexylammonium** cation, showing characteristic signals for the different methylene groups of the hexyl chains and the terminal methyl groups.

Infrared (IR) Spectroscopy

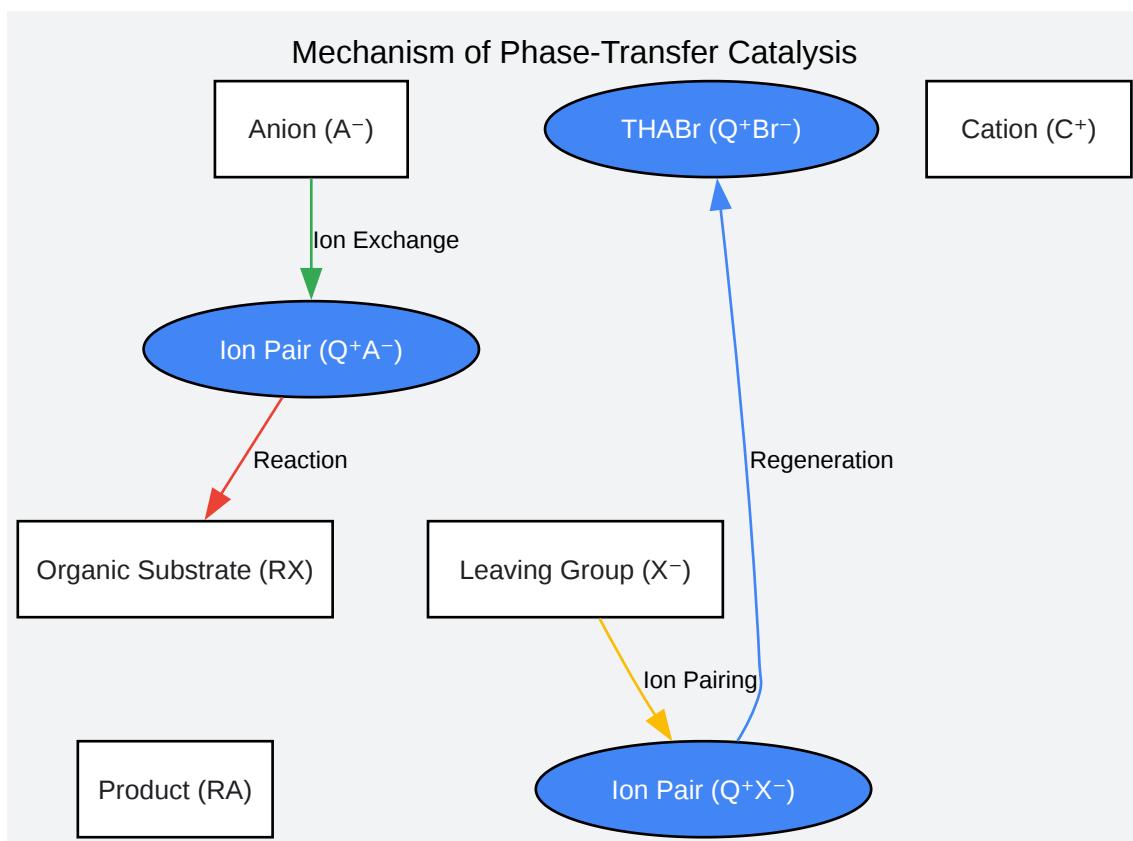
IR spectra of **tetrahexylammonium** bromide show characteristic peaks for C-H stretching and bending vibrations of the alkyl chains.[7][8]

Mass Spectrometry (MS)

Mass spectrometry data for **tetrahexylammonium** bromide is available.[7][9] The fragmentation pattern would be expected to show the **tetrahexylammonium** cation and fragments resulting from the loss of alkyl chains. Due to the presence of bromine, the mass spectrum will exhibit characteristic isotopic peaks for fragments containing bromine (approximately equal abundance of ^{79}Br and ^{81}Br isotopes).[10] A list of observed mass-to-charge ratios (m/z) from one source is presented in Table 2.[9]

m/z	Relative Abundance
41.0	9.4%
43.0	29.9%
128.0	25.1%
198.0	100.0%
199.0	14.9%

Thermal Properties

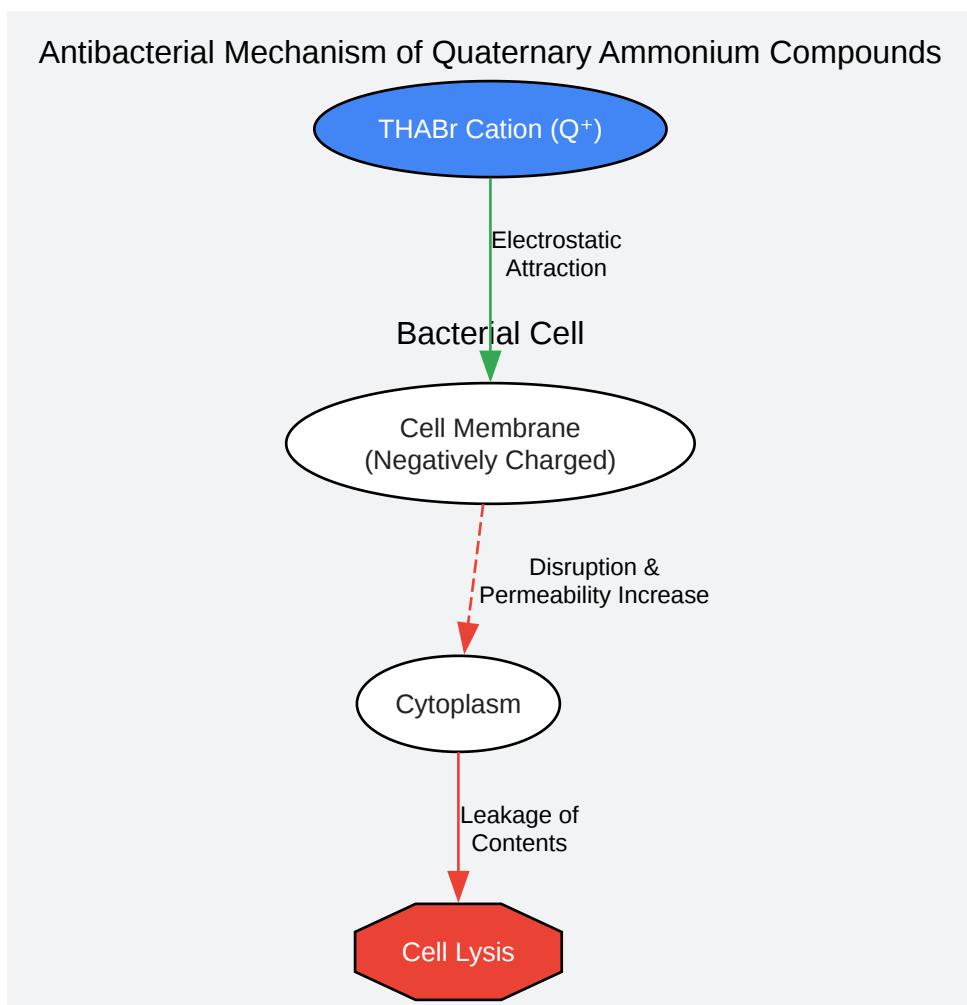

Information regarding the specific thermal decomposition temperature of **tetrahexylammonium** bromide from thermogravimetric analysis (TGA) is not readily available in the public literature. However, this property can be determined using the experimental protocol outlined in section 5.4. The melting point is consistently reported in the range of 97-101 °C. One source from the NIST WebBook reports a fusion temperature of 377 K (103.85 °C).[5][11]

Applications and Mechanisms of Action

Tetrahexylammonium bromide is utilized in a variety of applications owing to its chemical properties.

Phase-Transfer Catalysis

One of the primary applications of **tetrahexylammonium** bromide is as a phase-transfer catalyst.[2][12] It facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic **tetrahexylammonium** cation forms an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[13][14][15]



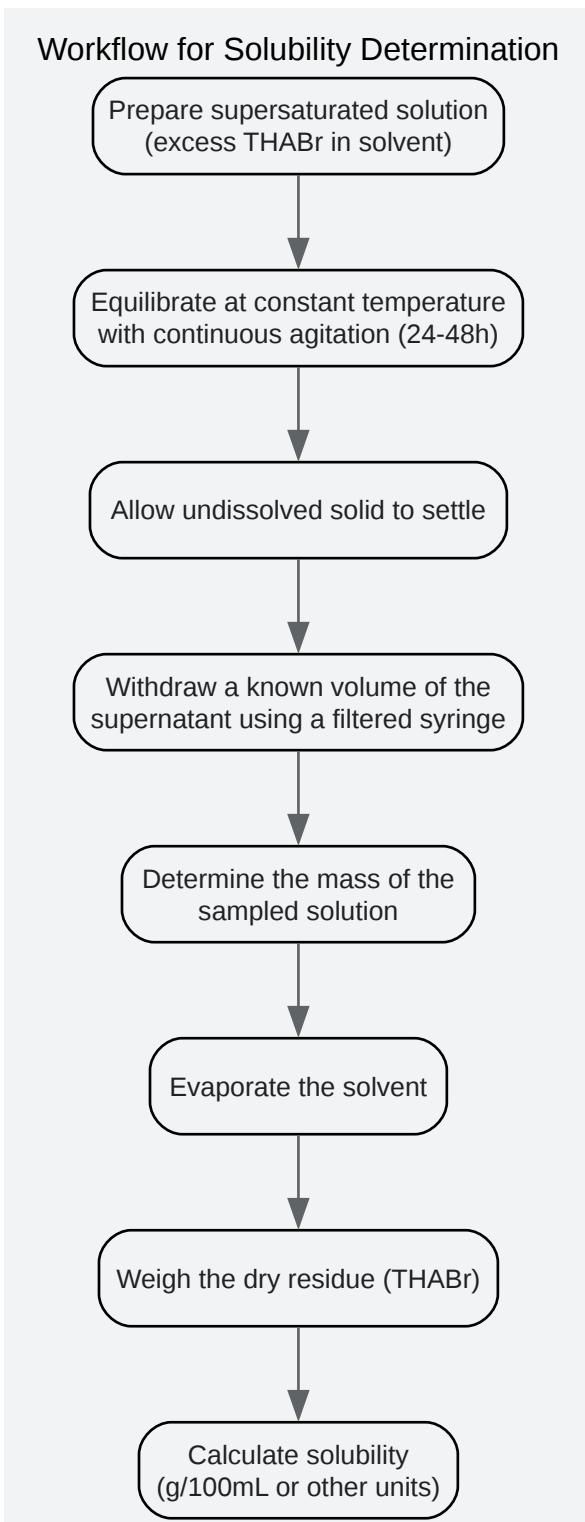
[Click to download full resolution via product page](#)

Mechanism of **Tetrahexylammonium** Bromide in Phase-Transfer Catalysis.

Antibacterial and Antiproliferative Activity

Quaternary ammonium compounds, including **tetrahexylammonium** bromide, are known for their antimicrobial properties.[16][17][18][19] The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[18][20] Studies have shown that **tetrahexylammonium** bromide possesses antibacterial potential against both Gram-positive (e.g., *S. aureus*) and Gram-negative (*H. influenzae*) bacteria.[21] It has also been investigated for its antiproliferative effects on cancer cell lines.[21]

[Click to download full resolution via product page](#)


General antibacterial mechanism of quaternary ammonium compounds.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of **tetrahexylammonium** bromide are provided below.

Determination of Solubility (Isothermal Shake-Flask Method)

This protocol describes a common method for determining the solubility of a solid in a liquid.

[Click to download full resolution via product page](#)

Experimental workflow for determining solubility.

- Preparation of Saturated Solution: Add an excess amount of **tetrahexylammonium** bromide to a known volume of the solvent in a sealed container.
- Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
- Phase Separation: Cease agitation and allow the undissolved solid to settle while maintaining the temperature.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 μm) to avoid transferring any solid particles.
- Analysis: Determine the concentration of **tetrahexylammonium** bromide in the sampled solution using a suitable analytical method, such as gravimetry (after solvent evaporation) or UV-Vis spectroscopy with a calibration curve.
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.

- Solution Preparation: Prepare a series of aqueous solutions of **tetrahexylammonium** bromide with varying concentrations.
- Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
- Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.

- Solution Preparation: Prepare a series of aqueous solutions of **tetrahexylammonium bromide** of different concentrations.
- Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter.
- Data Analysis: Plot the conductivity versus the concentration of the surfactant. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data should be followed.

- NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O). Record ^1H and ^{13}C NMR spectra on a spectrometer. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).
- IR Spectroscopy: Prepare the sample as a KBr pellet or a mull. Alternatively, use an ATR-FTIR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Mass Spectrometry: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Obtain the mass spectrum in the desired mass range.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

- Sample Preparation: Place a small, accurately weighed amount of **tetrahexylammonium bromide** (typically 5-10 mg) into a TGA sample pan.
- Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
- Heating Program: Heat the sample at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) over a specified temperature range.

- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a measure of the thermal stability of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4328-13-6: Tetrahexylammonium bromide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Tetrahexylammonium bromide | C₂₄H₅₂BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahexylammonium bromide [webbook.nist.gov]
- 6. 4328-13-6 CAS MSDS (TETRA-N-HEXYLAMMONIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. TETRA-N-HEXYLAMMONIUM BROMIDE(4328-13-6) ¹³C NMR [m.chemicalbook.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Tetrahexylammonium bromide [webbook.nist.gov]
- 12. Tetrahexylammonium bromide | 4328-13-6 | Benchchem [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]

- 17. Action of Disinfectant Quaternary Ammonium Compounds against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222370#physicochemical-properties-of-tetrahexylammonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com